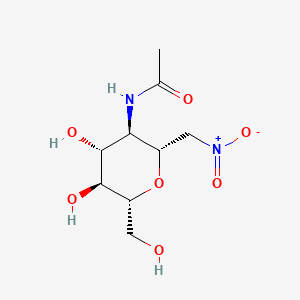

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane (ADG-NM) is a nitro sugar compound that is used in the synthesis of various organic compounds. It is a versatile molecule that has been used in a number of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the development of new diagnostic tools.

Scientific Research Applications

Synthesis and Reactivity

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane serves as a foundational molecule in synthesizing various glycosyl donors, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride, and in generating oligosaccharides with a natural 2-acetamido group. The molecule's moderate reactivity allows for stereoselective formation of glycosides and oligosaccharides, crucial in biochemical syntheses (Pertel et al., 2018).

Antitumor and Anti-depression Activities

Derivatives of 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane have been found to exhibit promising antitumor activities. For example, diosgenyl glycosides derived from this molecule show increased apoptotic B cells in chronic lymphotic leukemia, highlighting potential therapeutic applications in cancer treatment (Myszka et al., 2003). Furthermore, phenolic derivatives of this molecule exhibit significant anti-depression activities, presenting potential avenues for psychiatric treatment (Dai Xiao-chang, 2009).

Glycosylation and Glycobiology Research

The molecule is pivotal in glycobiology research, aiding in the synthesis of various glycosides and oligosaccharides. Syntheses involving 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane contribute to the understanding of glycosylation processes, glycosidic bond formation, and the overall architecture of carbohydrates (Kroutil et al., 2001).

Computational Analyses and Drug Design

Computational analyses involving 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane contribute to the understanding of its interactions with enzymes like O-GlcNAcase. These studies are instrumental in the rational design of new inhibitors for various diseases, including cancer, Alzheimer's disease, and type II diabetes (Alencar et al., 2012).

Structural Analysis and Material Science

Structural analysis of compounds derived from 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane provides insights into their crystalline forms, bonding configurations, and molecular interactions, crucial for material science and pharmaceutical formulation (Peikow et al., 2006).

Mechanism of Action

Target of Action

Similar compounds such as o-glcnacase (oga) and hexa/hexb have been mentioned . These enzymes play a crucial role in the metabolism of N-acetylglucosamine, a monosaccharide that is important in various biological processes.

Mode of Action

Enzymes like oga and hexa/hexb, which might be potential targets, utilize a substrate-assisted catalytic mechanism, where the 2-acetamido group of the substrate forms an oxazoline intermediate .

properties

IUPAC Name |

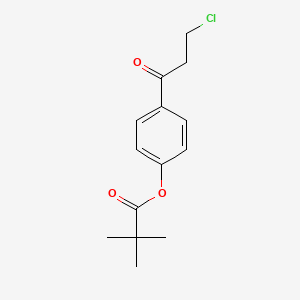

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(nitromethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O7/c1-4(13)10-7-5(2-11(16)17)18-6(3-12)8(14)9(7)15/h5-9,12,14-15H,2-3H2,1H3,(H,10,13)/t5-,6+,7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMVQIJQFUEEIB-KVEIKIFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(OC(C(C1O)O)CO)C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)CO)C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)

![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)

![1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B590395.png)